molecular formula C12H10O4 B11885796 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone

1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone

Cat. No.: B11885796
M. Wt: 218.20 g/mol
InChI Key: MMQQMZPMKDZDTQ-UHFFFAOYSA-N
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Description

1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone is an organic compound characterized by the presence of three hydroxyl groups attached to a naphthalene ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,6,8-trihydroxynaphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(3,6,8-trihydroxynaphthalen-2-yl)ethanol.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular enzymes.

Comparison with Similar Compounds

  • 1-(3-Hydroxynaphthalen-2-yl)ethanone
  • 1-(3,6-Dihydroxynaphthalen-2-yl)ethanone
  • 1-(3,6,8-Trihydroxynaphthalen-2-yl)methanone

Uniqueness: 1-(3,6,8-Trihydroxynaphthalen-2-yl)ethanone is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups on the naphthalene ring enhances its potential for diverse applications.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

1-(3,6,8-trihydroxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H10O4/c1-6(13)9-5-10-7(3-11(9)15)2-8(14)4-12(10)16/h2-5,14-16H,1H3

InChI Key

MMQQMZPMKDZDTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2C=C1O)O)O

Origin of Product

United States

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